Kakuol

Übersicht

Beschreibung

Kakuol is a natural compound known for its antifungal properties. It is primarily isolated from the rhizomes of Asarum sieboldii, a plant belonging to the Aristolochiaceae family . This compound has garnered significant interest due to its extensive biological activities, particularly its ability to inhibit the growth of various plant pathogenic fungi .

Wissenschaftliche Forschungsanwendungen

Kakuol has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.

Biology: Studied for its antifungal and antibacterial properties.

Medicine: Investigated for potential therapeutic applications, including antifungal treatments.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

Target of Action

Kakuol, a natural compound, primarily targets pathogenic fungi . It has been found to exhibit significant antifungal activity . The specific molecular targets within these fungi are still under investigation.

Mode of Action

It has been suggested that this compound may inhibit the enzyme human topoisomerase ib . This enzyme is involved in many cellular processes where topological problems occur due to the formation of supercoiled DNA . This compound is believed to trap this enzyme on DNA to form a ternary covalent complex .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antifungal activity. It is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth . The specific biochemical pathways and their downstream effects are still being researched.

Pharmacokinetics

A study has detected methyl this compound, a derivative of this compound, in rat plasma following oral administration . This suggests that this compound may be absorbed and metabolized in the body to some extent

Result of Action

The primary result of this compound’s action is its antifungal effect. It has been shown to inhibit the growth of several types of pathogenic fungi . In addition, this compound and its derivatives have shown agonistic activity against transient receptor potential (TRP) channels .

Biochemische Analyse

Biochemical Properties

Kakuol interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It has been found to have antifungal activity, inhibiting the mycelial growth of certain fungi

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been found to inhibit the growth of certain fungi, indicating its potential impact on cellular processes

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules within the cell . It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

It is not clear which transporters or binding proteins it interacts with, or what effects it has on its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kakuol can be synthesized through various chemical routes. One common method involves the extraction of the compound from the plant Asarum sieboldii. The extraction process typically includes drying the plant material, followed by solvent extraction using organic solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound.

Industrial Production Methods

In an industrial setting, this compound is produced through large-scale extraction processes. The plant material is harvested and processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then purified using advanced chromatographic methods to obtain this compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Kakuol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Coniferaldehyde

- Methyl 4-hydroxycinnamate

- 5,7-dihydroxychromone

- Rutaecarpine

- Pinoresinol

Uniqueness

Kakuol is unique due to its potent antifungal activity and its ability to inhibit a broad spectrum of plant pathogenic fungi. Its derivatives also exhibit enhanced biological activities, making it a valuable compound for developing new antifungal agents .

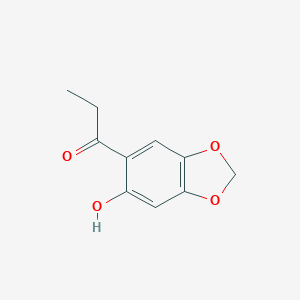

Biologische Aktivität

Kakuol, chemically known as 2-hydroxy-4,5-methylenedioxypropiophenone, is a natural product that has garnered attention for its biological activity, particularly its antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, antifungal efficacy, and potential applications in agriculture and medicine.

Chemical Structure and Synthesis

This compound is derived from the rhizomes of Asarum sieboldii and exhibits a unique molecular structure that contributes to its bioactivity. The compound's structure can be modified to enhance its antifungal properties. Research has shown that introducing structural modifications, particularly on the carbonyl moiety, can significantly affect its biological activity. For instance, derivatives of this compound have been synthesized to evaluate their antifungal efficacy against various pathogens.

Antifungal Activity

This compound has demonstrated substantial antifungal activity against several fungal pathogens:

- Colletotrichum orbiculare : this compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/ml, effectively inhibiting the growth of this pathogen responsible for anthracnose disease in cucumbers .

- Cladosporium cucumerinum : The compound showed an MIC of 30 µg/ml against this pathogen, indicating its potential as a biocontrol agent in agricultural settings 6.

- Botrytis cinerea : this compound completely inhibited the mycelial growth at a concentration of 50 µg/ml .

The following table summarizes the antifungal efficacy of this compound against various pathogens:

| Pathogen | MIC (µg/ml) | Comments |

|---|---|---|

| Colletotrichum orbiculare | 10 | Effective against anthracnose disease |

| Cladosporium cucumerinum | 30 | Significant inhibition observed |

| Botrytis cinerea | 50 | Complete mycelial growth inhibition |

| Phytophthora infestans | Not specified | Sensitive target organism |

Case Studies and Research Findings

A notable study synthesized a series of 2-hydroxy-4,5-methylenedioxyaryl ketones as analogues of this compound. This research aimed to identify structural elements essential for antifungal activity. The study found that certain modifications led to enhanced activity against pathogens like Phytophthora infestans and Rhizoctonia solani. Some synthesized analogues exhibited superior efficacy compared to this compound itself .

Another research effort focused on the protective effects of this compound against anthracnose in cucumber plants. While this compound demonstrated effectiveness, it was noted that its control efficacy was somewhat less than that of commercial fungicides like chlorothalonil. This highlights the potential for this compound as an alternative or complementary treatment in agricultural practices .

The exact mechanism by which this compound exerts its antifungal effects is still under investigation. However, it is hypothesized that the compound disrupts fungal cell wall synthesis or interferes with metabolic pathways critical for fungal growth. Further studies are required to elucidate these mechanisms and optimize this compound's structure for enhanced activity.

Eigenschaften

IUPAC Name |

1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-7(11)6-3-9-10(4-8(6)12)14-5-13-9/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMHZXMVHNZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171850 | |

| Record name | Kakoul | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18607-90-4 | |

| Record name | Kakuol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kakoul | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kakoul | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.